![molecular formula C16H17N5O5S B6542291 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1021263-22-8](/img/structure/B6542291.png)
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are generally synthesized using a variety of methods. The review articles I found compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, an ether group, and a sulfonamide group. These functional groups can participate in a variety of chemical reactions .Scientific Research Applications
- Triazole derivatives exhibit antibacterial properties. Researchers have explored their potential against multidrug-resistant pathogens. Although specific studies on F5122-1072 are scarce, its triazole moiety suggests potential antibacterial effects .
- Triazoles are commonly used in antifungal drugs. Notable examples include fluconazole and voriconazole. While direct studies on F5122-1072 are limited, its structural similarity to other antifungal triazoles warrants investigation .
- Triazole derivatives have shown promise as antiviral agents. Although data on F5122-1072 specifically are lacking, its triazole scaffold suggests potential antiviral activity .
- Triazoles possess antioxidant properties. While F5122-1072’s antioxidant activity remains unexplored, its triazole core hints at potential benefits .
- Some triazole-containing compounds exhibit antiepileptic effects. Although direct evidence for F5122-1072 is lacking, its structural features warrant further investigation .
- Triazole-based drugs like trapidil have antihypertensive effects. While F5122-1072’s specific activity remains unknown, its triazole moiety suggests possible benefits .
Antibacterial Activity
Antifungal Properties
Antiviral Potential
Antioxidant Effects
Antiepileptic Properties
Antihypertensive Potential
Mechanism of Action
Target of Action
Compounds with a similar triazolo[4,3-b]pyridazine structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazolo[4,3-b]pyridazine derivatives can interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This interaction can lead to specific changes in the target, which can result in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, which can affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Future Directions
properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-11-18-19-15-4-5-16(20-21(11)15)26-7-6-17-27(22,23)12-2-3-13-14(10-12)25-9-8-24-13/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOSXITUPLUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.